Cas no 904813-32-7 (N-1-(3-Aminophenyl)-ethyl-hydroxylamine)

N-1-(3-Aminophenyl)-ethyl-hydroxylamine is a specialized organic compound featuring both amino and hydroxylamine functional groups on a phenyl backbone. Its unique structure makes it valuable as an intermediate in synthetic chemistry, particularly for the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The presence of the 3-aminophenyl and hydroxylamine moieties enhances its reactivity in coupling and reduction reactions, enabling precise modifications in target molecules. This compound is typically handled under controlled conditions due to its sensitivity. Its well-defined reactivity profile and versatility in organic synthesis underscore its utility in research and industrial applications requiring tailored amine or hydroxylamine derivatives.
N-1-(3-Aminophenyl)-ethyl-hydroxylamine structure
904813-32-7 structure
Product Name:N-1-(3-Aminophenyl)-ethyl-hydroxylamine
CAS No:904813-32-7
MF:C8H12N2O
MW:152.193681716919
CID:994833
PubChem ID:16740751
Update Time:2025-10-22

N-1-(3-Aminophenyl)-ethyl-hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • N-[1-(3-AMINO-PHENYL)-ETHYL]-HYDROXYLAMINE
    • N-[1-(3-aminophenyl)ethyl]hydroxylamine
    • GL-0376
    • N-[1-(3-Aminophenyl)-ethyl]-hydroxylamine
    • 904813-32-7
    • MFCD06660403
    • AKOS005257482
    • DTXSID70587651
    • 3-[1-(Hydroxyamino)ethyl]aniline
    • N-1-(3-Aminophenyl)-ethyl-hydroxylamine
    • Inchi: 1S/C8H12N2O/c1-6(10-11)7-3-2-4-8(9)5-7/h2-6,10-11H,9H2,1H3
    • InChI Key: KKVBWBQMJACEOX-UHFFFAOYSA-N
    • SMILES: ONC(C)C1C=CC=C(C=1)N

Computed Properties

  • Exact Mass: 152.09500
  • Monoisotopic Mass: 152.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 58.3Ų

Experimental Properties

  • Density: 1.156
  • Boiling Point: 338.1°C at 760 mmHg
  • Flash Point: 158.3°C
  • Refractive Index: 1.602
  • PSA: 58.28000
  • LogP: 2.28070

N-1-(3-Aminophenyl)-ethyl-hydroxylamine Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-1-(3-Aminophenyl)-ethyl-hydroxylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N190055-50mg
N-[1-(3-Aminophenyl)-ethyl]-hydroxylamine
904813-32-7
50mg
$ 265.00 2022-06-03
TRC
N190055-100mg
N-[1-(3-Aminophenyl)-ethyl]-hydroxylamine
904813-32-7
100mg
$ 435.00 2022-06-03

N-1-(3-Aminophenyl)-ethyl-hydroxylamine Related Literature

Additional information on N-1-(3-Aminophenyl)-ethyl-hydroxylamine

Recent Advances in the Study of N-1-(3-Aminophenyl)-ethyl-hydroxylamine (CAS: 904813-32-7)

N-1-(3-Aminophenyl)-ethyl-hydroxylamine (CAS: 904813-32-7) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique hydroxylamine and aminophenyl functional groups, has shown promising potential in various therapeutic applications, including its role as a nitric oxide (NO) donor and its involvement in the modulation of cellular signaling pathways. Recent studies have focused on elucidating its mechanism of action, pharmacokinetics, and potential therapeutic benefits, making it a focal point for researchers in drug discovery and development.

One of the key areas of research has been the compound's ability to act as a nitric oxide synthase (NOS) inhibitor or donor, depending on the biological context. Nitric oxide is a critical signaling molecule involved in a wide range of physiological processes, including vasodilation, immune response, and neurotransmission. The dual functionality of N-1-(3-Aminophenyl)-ethyl-hydroxylamine in modulating NO levels has sparked interest in its application for treating cardiovascular diseases, inflammatory disorders, and even certain types of cancer. Recent in vitro and in vivo studies have demonstrated its efficacy in reducing oxidative stress and inflammation, highlighting its therapeutic potential.

Another significant development is the exploration of N-1-(3-Aminophenyl)-ethyl-hydroxylamine as a precursor in the synthesis of more complex pharmacologically active molecules. Its reactive hydroxylamine group makes it a versatile building block in organic synthesis, enabling the creation of novel compounds with enhanced biological activity. Researchers have successfully utilized this compound to develop derivatives with improved stability, bioavailability, and target specificity. These advancements are paving the way for the next generation of therapeutics with reduced side effects and higher efficacy.

Pharmacokinetic studies have also shed light on the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. Recent findings indicate that N-1-(3-Aminophenyl)-ethyl-hydroxylamine exhibits favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life, which are critical for its development as a drug candidate. However, challenges remain in optimizing its formulation to enhance its stability and reduce potential toxicity, which are areas of active investigation.

In conclusion, N-1-(3-Aminophenyl)-ethyl-hydroxylamine (CAS: 904813-32-7) represents a promising compound with multifaceted applications in medicinal chemistry and drug development. Its unique chemical properties and biological activities make it a valuable subject for ongoing research. Future studies are expected to focus on further elucidating its mechanisms of action, optimizing its pharmacokinetic profile, and exploring its potential in combination therapies. As the field progresses, this compound may well become a cornerstone in the development of novel treatments for a variety of diseases.

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